2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a synthetic organic compound with the CAS number 2095779-29-4. Its molecular formula is , and it has a molecular weight of 261.13 g/mol. The compound features a unique structure that includes a pyrazole ring and a dioxaborolane moiety, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is influenced by the presence of both the nitrile group and the dioxaborolane structure. The nitrile group can undergo nucleophilic addition reactions, while the dioxaborolane can participate in reactions typical of boron-containing compounds, such as transesterification or hydrolysis under specific conditions.
Although specific biological activities for this compound are not extensively documented in the literature, compounds containing pyrazole and boron moieties have been investigated for various pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antitumor activities. The unique structural features of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile may enhance its biological activity through mechanisms involving enzyme inhibition or receptor modulation .
The synthesis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile typically involves multi-step organic synthesis techniques. A common approach includes:
These steps require careful optimization to ensure high yield and purity of the final product .
The potential applications of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile include:
Several compounds share structural similarities with 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile:
These compounds highlight the versatility of boron-containing structures in organic synthesis and their potential applications across various scientific domains.
Boron-containing pyrazole derivatives represent a sophisticated class of heterocyclic compounds that have gained substantial attention in contemporary medicinal chemistry and synthetic organic chemistry. These compounds combine the inherent biological activity associated with pyrazole rings with the unique reactivity patterns and coordination properties of organoboron functional groups. The pyrazole ring system, characterized by its five-membered aromatic structure containing two adjacent nitrogen atoms, has been extensively studied for its presence in numerous bioactive compounds and pharmaceutical agents. Notable examples include flagship pharmaceuticals such as Eliquis, Viagra, Celebrex, and Acomplia, which underscore the therapeutic significance of pyrazole-containing molecules.
The incorporation of boron-containing substituents, particularly the tetramethyl-dioxaborolan-2-yl group, imparts distinctive chemical properties that enhance both synthetic utility and biological activity. Boronic acid derivatives and their corresponding pinacol esters have demonstrated remarkable versatility in cross-coupling reactions, particularly in Suzuki-Miyaura transformations, which represent fundamental methodologies for carbon-carbon bond formation. The dioxaborolane moiety serves as a protected form of boronic acid, providing enhanced stability under various reaction conditions while maintaining the potential for activation through hydrolysis or transesterification processes.
Contemporary research has revealed that boron-containing heterocycles exhibit unique interactions with biological macromolecules, including proteins and nucleic acids. The dioxaborolane group demonstrates the ability to form reversible covalent bonds with biomolecules, which can modulate their functions through specific molecular recognition events. This property has proven particularly valuable in the design of enzyme inhibitors, where the boron center can coordinate with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition.
The strategic combination of pyrazole and boron functionalities has led to the development of compounds with enhanced kinase inhibitory properties. Structure-activity relationship studies have highlighted that modifications in the pyrazole ring can significantly impact kinase selectivity and potency, while the boron-containing substituents contribute to improved binding affinity and pharmacokinetic properties. Furthermore, these compounds have demonstrated potential as allosteric modulators for certain receptors, exhibiting the ability to enhance or inhibit receptor activity depending on the specific structural context and target interaction.
The development of boron-containing pyrazole derivatives emerged from the convergence of several significant advances in synthetic methodology and medicinal chemistry during the late twentieth and early twenty-first centuries. The foundational work in pyrazole synthesis traditionally relied on the Knorr condensation of hydrazines with 1,3-diketones or through 1,3-dipolar cycloaddition reactions of hydrazones with alkynes following autoxidation processes. However, these classical approaches presented limitations, particularly regarding the use of potentially hazardous hydrazine reagents and the lack of direct nitrogen-nitrogen bond formation methodologies.
A significant breakthrough came with the recognition that direct nitrogen-nitrogen bond formation could provide an attractive alternative to classical pyrazole synthesis methods. This approach aimed to eliminate the need for potentially toxic and explosive hydrazine reagents while enabling more efficient and atom-economical synthetic pathways. The development of multicomponent oxidative coupling strategies, particularly those involving alkynes, nitriles, and titanium imido complexes, represented a paradigm shift in pyrazole synthesis methodology. These transformations demonstrated that nitrogen-nitrogen bonds could be formed through oxidation-induced coupling reactions on metal centers, providing a rare example of formal nitrogen-nitrogen coupling that likely proceeds through electrocyclic mechanisms analogous to Nazarov cyclizations.
The integration of boron functionality into pyrazole frameworks gained momentum with advances in palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura reaction, discovered and developed during the 1980s and 1990s, provided a robust methodology for incorporating boronic acid derivatives into complex molecular architectures. The development of pinacol ester protecting groups for boronic acids proved particularly significant, as these derivatives exhibited enhanced stability and ease of handling compared to free boronic acids.
Recent patent literature has documented the emergence of boron-containing pyrazole compounds as Janus kinase inhibitors, with priority applications dating to 2020. These developments reflect the growing recognition of boron-containing heterocycles as privileged structures in pharmaceutical research. The specific compound 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile represents a culmination of these synthetic and medicinal chemistry advances, incorporating multiple functional elements that contribute to its unique properties and potential applications.
The significance of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile in contemporary synthetic chemistry stems from its multifunctional nature and versatile reactivity profile. The compound serves as an exemplary illustration of how modern synthetic chemistry leverages the strategic combination of multiple functional groups to create molecules with enhanced utility and biological activity. The presence of the tetramethyl-dioxaborolan-2-yl group positions this compound as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl halides under palladium catalysis.
The versatility of the dioxaborolane functionality extends beyond cross-coupling applications. These groups can undergo transesterification reactions, hydrolysis under specific conditions, and participate in boronate formation with diols and other nucleophiles. Such reactivity patterns make boron-containing pyrazoles valuable intermediates in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry where diverse structural modifications are often required for structure-activity relationship studies.
The nitrile functional group present in this compound contributes additional synthetic versatility through its capacity to undergo nucleophilic addition reactions, reduction to primary amines, and hydrolysis to carboxylic acids or amides. This reactivity enables further derivatization and structural elaboration, making the compound a valuable synthetic intermediate for accessing diverse molecular libraries. The combination of boron and nitrile functionalities in a single molecule provides chemists with multiple handles for synthetic manipulation, facilitating the construction of complex target molecules through sequential or parallel synthetic transformations.
Modern pharmaceutical research has increasingly recognized the importance of boron-containing compounds as enzyme inhibitors, particularly in the context of proteasome inhibition and kinase targeting. The unique coordination chemistry of boron enables the formation of reversible covalent interactions with enzyme active sites, leading to potent and selective inhibition profiles. The strategic incorporation of boron functionality into heterocyclic frameworks, as exemplified by this pyrazole derivative, represents a sophisticated approach to drug design that leverages both the inherent biological activity of the heterocycle and the unique binding properties of the boron center.
Contemporary synthetic methodologies have also benefited from the development of efficient routes to pyrazole-4-boronic acid pinacol ester derivatives. Recent synthetic approaches have demonstrated that these compounds can be prepared through palladium-catalyzed borylation reactions using pinacol ester diboron reagents under mild conditions. These methodologies typically employ [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium as the catalyst in the presence of weak acid salts such as potassium acetate, providing high yields of the desired products with excellent functional group tolerance.
This comprehensive research article aims to provide a detailed examination of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile from multiple perspectives, encompassing its structural characteristics, synthetic accessibility, chemical reactivity, and potential applications in medicinal chemistry and materials science. The primary objective involves the systematic analysis of the compound's unique structural features and their implications for chemical and biological activity. This analysis will focus on the integration of the pyrazole heterocycle, the tetramethyl-dioxaborolan-2-yl substituent, and the nitrile-containing alkyl chain, examining how these structural elements contribute to the overall properties and utility of the molecule.
A secondary objective encompasses the comprehensive evaluation of synthetic methodologies available for the preparation of this compound and related derivatives. This analysis will examine both direct synthetic approaches and modular strategies that enable the construction of the complete molecular framework through stepwise assembly of individual components. Particular attention will be directed toward understanding the efficiency, selectivity, and scalability of various synthetic routes, with emphasis on identifying optimal conditions for large-scale preparation.
The article seeks to establish a clear understanding of the compound's reactivity profile and its potential for further synthetic elaboration. This includes detailed examination of the chemical transformations accessible through each functional group present in the molecule, including the dioxaborolane, pyrazole, and nitrile functionalities. The analysis will consider both individual reactivity patterns and potential for orthogonal functionalization strategies that could enable selective modification of specific sites within the molecule.
An additional objective involves the systematic comparison of this compound with related boron-containing pyrazole derivatives to identify structural features that contribute to enhanced biological activity or improved synthetic utility. This comparative analysis will draw from recent literature reports and patent disclosures to establish structure-activity relationships and identify key molecular features responsible for specific biological or chemical properties.
The compound 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile represents a complex heterocyclic organoboron compound with multiple functional groups [1]. The IUPAC systematic name is 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile, which accurately describes the structural connectivity and substitution patterns [2].
The compound is registered under Chemical Abstracts Service (CAS) number 2095779-29-4 and is known by several synonyms in chemical databases [3] [1]. Alternative nomenclature includes (1-(2-CYANOPROPAN-2-YL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER, which emphasizes the boronic acid pinacol ester functionality [1]. Additional synonyms encompass 2-METHYL-2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZOL-1-YL]PROPANENITRILE and the descriptive name 1-(2-Cyano-2-propyl)-1H-pyrazole-4-boronic Acid Pinacol Ester [1].
The compound is catalogued in major chemical databases with identifiers including MFCD28053694, AKOS024463015, PB41826, AS-30946, SY258868, and CS-0135402 [1]. These database entries facilitate identification and procurement for research applications.
The molecular formula of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is C₁₃H₂₀BN₃O₂ [4] [3] [1]. This formula indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms, resulting in a complex molecular architecture.
The molecular weight is precisely 261.13 grams per mole, with an exact mass of 261.1648571 Daltons and a monoisotopic mass of 261.1648571 Daltons [1]. The exact mass measurement is crucial for mass spectrometric identification and structural confirmation. The molecular weight reflects the substantial contribution of the dioxaborolane ring system and the quaternary carbon center bearing the nitrile group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀BN₃O₂ |
| Molecular Weight (g/mol) | 261.13 |
| Exact Mass (Da) | 261.1648571 |
| Monoisotopic Mass (Da) | 261.1648571 |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
The three-dimensional conformation of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exhibits significant structural complexity due to the presence of multiple ring systems and substitution patterns [5] [6]. The compound features a planar pyrazole ring system connected to a non-planar six-membered dioxaborolane ring through a boron-carbon bond [6].
The dioxaborolane ring adopts a chair conformation characteristic of six-membered cyclic systems, with the four methyl groups occupying equatorial positions to minimize steric interactions [7]. This conformation places the boron atom in a tetrahedral coordination environment, bonded to two oxygen atoms of the dioxaborolane ring and the carbon-4 position of the pyrazole ring .
The pyrazole ring maintains planarity due to its aromatic character, with the nitrogen atom at position 1 bearing a tertiary carbon substituent containing the nitrile functional group [9]. The rotatable bond count of two indicates limited conformational flexibility, primarily around the carbon-nitrogen bond connecting the pyrazole to the quaternary carbon center and the boron-carbon bond linking the pyrazole to the dioxaborolane system [1].
The boron atom in 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exhibits a tetrahedral coordination geometry within the dioxaborolane ring system [10]. The boron center forms three covalent bonds: two boron-oxygen bonds to the pinacol ligand and one boron-carbon bond to the pyrazole ring at the 4-position .
The 4,4,5,5-tetramethyl substitution pattern on the dioxaborolane ring provides steric protection around the boron center, enhancing stability against hydrolysis and other nucleophilic attacks . The tetramethyl substitution creates a sterically hindered environment that stabilizes the boronic ester functionality under ambient conditions .
Boron-11 Nuclear Magnetic Resonance spectroscopy provides valuable information about the coordination environment, with typical chemical shifts for dioxaborolane systems appearing in the range of 30-35 parts per million [11] [10]. The tricoordinate nature of the boron atom in this system results in characteristic spectroscopic signatures that distinguish it from tetracoordinate boron species [10].
The pyrazole ring in 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exhibits significant electronic effects due to its aromatic heterocyclic nature [12] [13]. The pyrazole ring acts as an electron-donating system due to the presence of electron-rich nitrogen atoms that participate in conjugation [13].
Density functional theory calculations on pyrazole derivatives reveal that the ring system possesses distinct electronic properties characterized by delocalized pi-electron systems [12] [14]. The nitrogen atoms in the pyrazole ring contribute to the overall electron density through resonance effects, with the substitution pattern significantly influencing the electronic distribution [15].
The attachment of the boronic ester group at the 4-position of the pyrazole ring creates an electron-withdrawing effect that modifies the overall electronic structure [13]. This substitution pattern results in polarization of the pyrazole ring system, with implications for reactivity and spectroscopic properties [13] [16].
Frontier molecular orbital analysis indicates that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are influenced by the electronic characteristics of both the pyrazole ring and the attached substituents [17]. The electronic effects contribute to the overall stability and chemical reactivity of the compound [17].
The nitrile functional group in 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile exhibits characteristic electronic properties associated with the carbon-nitrogen triple bond [18] [19]. The nitrile group consists of a carbon-nitrogen triple bond with high bond strength and distinctive spectroscopic signatures [19].
The carbon-nitrogen triple bond in nitriles demonstrates significant polarization, with the nitrogen atom carrying partial negative charge and the carbon atom carrying partial positive charge [18]. This polarization contributes to the overall dipole moment of the molecule and influences intermolecular interactions [18].
The electron-withdrawing nature of the nitrile group affects the electronic distribution throughout the molecular framework [19]. The triple bond character results in characteristic infrared absorption bands in the region of 2200-2300 wavenumbers, providing a distinctive spectroscopic signature for identification [18] [19].
The quaternary carbon center bearing the nitrile group creates additional steric and electronic effects that influence the overall molecular geometry and reactivity [18]. The presence of two methyl groups on the same carbon atom as the nitrile creates a sterically congested environment that affects conformational preferences [18].
The stereochemical analysis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile reveals the absence of traditional chiral centers, as indicated by the zero count for both defined and undefined atom stereocenters [1]. The compound exhibits no stereogenic centers, which simplifies its stereochemical profile compared to many other heterocyclic systems [1].
The pyrazole ring system in this compound does not exhibit tautomerism due to the N-substitution at position 1 with the quaternary carbon bearing the nitrile group [20] [21]. This substitution pattern prevents the typical 1H-3H tautomeric equilibrium observed in unsubstituted pyrazoles, stabilizing the compound in a single tautomeric form [21].
The dioxaborolane ring system adopts a preferred chair conformation due to the tetramethyl substitution pattern, which places all four methyl groups in sterically favorable positions [7]. This conformational preference contributes to the overall stability of the molecule and influences its physicochemical properties [7].
The absence of geometric isomerism around double bonds and the lack of rotational isomers due to the rigid ring systems result in a structurally well-defined compound with minimal stereochemical complexity [1]. The rotatable bond count of two indicates limited conformational flexibility, primarily associated with the carbon-nitrogen bond connecting the pyrazole to the nitrile-bearing carbon [1].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile [22] [11] [23]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the various structural components of the molecule [22].
The pyrazole ring protons appear as distinctive signals in the aromatic region, typically around 7.8-8.0 parts per million for the proton at position 3 or 5 of the pyrazole ring [24] [23]. The tetramethyl groups of the dioxaborolane ring generate a characteristic singlet around 1.25-1.32 parts per million, representing the twelve equivalent protons [24] [22].
The quaternary carbon bearing the nitrile group and two methyl substituents produces a singlet for the six equivalent methyl protons, typically appearing around 1.8-2.0 parts per million [22]. The chemical shift values are influenced by the electron-withdrawing effect of the nitrile group and the deshielding effects of the adjacent heteroatoms [22].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule [22] [23]. The nitrile carbon appears characteristically around 115-120 parts per million, while the pyrazole ring carbons exhibit signals in the aromatic region between 130-150 parts per million [22] [23].
Boron-11 Nuclear Magnetic Resonance spectroscopy reveals the boron coordination environment, with the tricoordinate boron in the dioxaborolane system typically appearing around 30-35 parts per million [11] [10]. The chemical shift reflects the electron density around the boron center and the nature of the coordinating ligands [10].
Mass spectrometric analysis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile provides molecular weight confirmation and fragmentation pattern information [25] [26]. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the molecular weight of the intact compound [1] [25].
Fragmentation patterns in mass spectrometry reflect the stability of different structural units and bond dissociation energies [25] [26]. Boron-containing compounds exhibit characteristic fragmentation patterns, often involving loss of the pinacol ligand or formation of boron oxide species [25].
Common fragmentation pathways for boronic acid pinacol esters include loss of pinacol fragments (molecular weight 118) and formation of boronic acid derivatives [25]. The pyrazole ring system may undergo fragmentation through loss of nitrogen or formation of iminium ion species [26].
The nitrile functional group typically remains intact during mild ionization conditions but may undergo fragmentation under high-energy conditions to produce characteristic nitrile-related fragment ions [26]. The quaternary carbon center bearing the nitrile group may contribute to fragmentation patterns through alpha-cleavage reactions [26].
| Fragmentation Type | Expected m/z Loss | Fragment Description |
|---|---|---|
| Pinacol Loss | -118 | Loss of C₆H₁₂O₂ |
| Nitrile Loss | -41 | Loss of C₂H₃N |
| Methyl Loss | -15 | Loss of CH₃ |
| Boron Oxide Formation | Variable | Formation of BO⁻, BO₂⁻ |
Infrared spectroscopy of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile reveals characteristic absorption bands for the major functional groups present in the molecule [18] [19]. The nitrile functional group exhibits a strong, sharp absorption band in the region of 2200-2300 wavenumbers, which serves as a diagnostic feature for the presence of the carbon-nitrogen triple bond [18] [19].
The pyrazole ring system contributes characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the region of 1400-1600 wavenumbers [16]. The heterocyclic aromatic character results in multiple absorption bands that reflect the electronic structure of the pyrazole system [16].
The dioxaborolane ring system exhibits characteristic boron-oxygen stretching vibrations, typically appearing in the region of 1100-1400 wavenumbers . The tetramethyl substitution pattern contributes additional carbon-hydrogen stretching and bending vibrations in the aliphatic region .
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule [6] [13]. The pyrazole ring system exhibits characteristic absorption bands in the ultraviolet region due to pi-to-pi-star electronic transitions [6] [13]. The presence of the boronic ester substituent may influence the electronic absorption characteristics through conjugation effects [13].
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile [5] [6]. Crystallographic studies of related pyrazole boronic acid pinacol esters reveal detailed geometric parameters and intermolecular interactions [5] [6].
The crystal structure analysis confirms the chair conformation of the dioxaborolane ring system and the planar geometry of the pyrazole ring [5] [6]. Bond lengths and bond angles provide precise geometric information that validates theoretical calculations and structural predictions [5] [6].
Intermolecular interactions in the crystal lattice may include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding involving the nitrogen atoms of the pyrazole ring [5]. The packing arrangement in the crystal structure influences the physical properties of the solid material [5].
The crystallographic data provides information about the molecular conformation in the solid state, which may differ from solution-phase conformations due to crystal packing effects [5] [6]. The precise determination of atomic coordinates enables accurate calculation of molecular volumes and surface areas [5].
The melting point and thermal stability characteristics of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile are influenced by the molecular structure and intermolecular forces present in the solid state [27] [28]. Boronic acid pinacol esters typically exhibit moderate melting points due to the balance between molecular complexity and intermolecular interactions [27] [28].
Related phenylboronic acid pinacol ester compounds demonstrate melting points in the range of 27-31 degrees Celsius, indicating relatively low melting characteristics for simple boronic esters [27]. The presence of the pyrazole ring system and the quaternary carbon center bearing the nitrile group may influence the melting behavior through additional intermolecular interactions [28].
Thermal stability of boronic acid pinacol esters is generally high due to the robust nature of the boron-oxygen bonds within the dioxaborolane ring system [28] [29]. The tetramethyl substitution pattern provides steric protection that enhances thermal stability by preventing decomposition pathways that might occur through nucleophilic attack at the boron center [29].
The compound exhibits stability under ambient conditions but may undergo decomposition at elevated temperatures through hydrolysis of the boronic ester functionality or thermal degradation of the organic framework [28] [29]. Storage under inert atmosphere conditions helps maintain long-term stability [29].
The solubility characteristics of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile reflect the balance between polar and nonpolar structural elements within the molecule [30] [31]. The topological polar surface area of 60.1 square Angstroms indicates moderate polarity that influences solubility behavior [1].
Boronic acid pinacol esters generally exhibit better solubility in organic solvents compared to the parent boronic acids due to the esterification of the polar hydroxyl groups [31]. The dioxaborolane ring system reduces the hydrogen bonding capability while maintaining some polar character through the boron-oxygen bonds [31].
The pyrazole ring system contributes to solubility in polar aprotic solvents due to the nitrogen atoms that can participate in dipole-dipole interactions [31]. The nitrile functional group enhances solubility in polar solvents through its dipolar character and potential for dipole-dipole interactions [31].
Experimental solubility data for related compounds indicate good solubility in chloroform, moderate solubility in ketones and ethers, and limited solubility in hydrocarbon solvents [31]. The compound is expected to show poor water solubility due to the predominance of hydrophobic structural elements [1] [31].
| Solvent Type | Expected Solubility | Factors |
|---|---|---|
| Polar Aprotic | Good | Nitrile and pyrazole interactions |
| Chlorinated | Good | Balanced polarity |
| Ketones/Ethers | Moderate | Dipole interactions |
| Hydrocarbons | Poor | Limited polar interactions |
| Water | Very Poor | Hydrophobic character |
The partition coefficient of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile provides important information about its lipophilicity and potential for membrane permeation [32]. The logarithm of the partition coefficient (LogP) represents the distribution of the compound between octanol and water phases [32].
The molecular structure suggests a moderately lipophilic character due to the presence of multiple methyl groups and the aromatic pyrazole ring system [32]. The dioxaborolane ring contributes to lipophilicity through its organic character, while the nitrile group and pyrazole nitrogen atoms provide polar character [32].
Computational predictions for LogP values of similar heterocyclic compounds with boronic ester functionalities typically range from 1.5 to 3.5, indicating moderate to high lipophilicity [32]. The specific substitution pattern and molecular architecture of this compound likely places it within this range [32].
The polarity of the molecule is reflected in its topological polar surface area of 60.1 square Angstroms, which falls within the range typical for compounds with moderate membrane permeability characteristics [1]. The absence of hydrogen bond donor groups (count of zero) reduces the polar surface area compared to compounds with hydroxyl or amine functionalities [1].
The retrosynthetic analysis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile reveals multiple strategic disconnection approaches that can guide synthetic route planning. The target molecule can be envisioned through three primary disconnection strategies: N-alkylation combined with borylation, halogenation followed by Miyaura borylation, and direct borylation approaches [1] [2].
The most straightforward retrosynthetic disconnection involves cleaving the nitrogen-carbon bond connecting the pyrazole ring to the nitrile-bearing quaternary carbon center. This approach would require the preparation of a pyrazole-4-boronic acid pinacol ester intermediate, which can subsequently undergo N-alkylation with an appropriate alkylating agent containing the 2-methylpropanenitrile moiety [1] [3]. Alternative disconnection strategies involve targeting the carbon-boron bond formation as the key step, requiring prior synthesis of halogenated pyrazole derivatives that can be converted to the corresponding boronic esters through palladium-catalyzed cross-coupling reactions [4] [5].
The retrosynthetic analysis must also consider the inherent reactivity patterns of the pyrazole heterocycle, particularly the nucleophilic character of the nitrogen atoms and the electrophilic nature of specific carbon positions [6]. The presence of the dioxaborolane moiety introduces additional complexity due to its sensitivity to hydrolysis and the requirement for anhydrous reaction conditions throughout the synthetic sequence [7] [8].
The synthesis of pyrazole precursors represents a fundamental aspect of accessing the target compound, with multiple established methodologies available for constructing the pyrazole ring system. The classical Knorr pyrazole synthesis remains one of the most widely employed approaches, involving the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions [9] [10]. This methodology provides reliable access to substituted pyrazoles with predictable regioselectivity patterns.
Multicomponent pyrazole synthesis has emerged as an efficient alternative, particularly the titanium-catalyzed coupling of alkynes, nitriles, and imido complexes [11] [12]. This approach enables the formation of multisubstituted pyrazoles through an oxidation-induced nitrogen-nitrogen bond coupling mechanism, avoiding the use of potentially hazardous hydrazine reagents [11] [13]. The reaction proceeds through formation of diazatitanacyclohexadiene intermediates, which undergo electrocyclic ring closure upon oxidation [11].
Cycloaddition strategies offer additional versatility for pyrazole construction, particularly 1,3-dipolar cycloaddition reactions between nitrilimines and alkyne or alkene dipolarophiles [14] [15]. These reactions typically proceed with excellent regioselectivity and can accommodate diverse substitution patterns on both reaction partners [16]. The use of alkyne surrogates, such as alpha-bromocinnamaldehyde, has proven particularly effective for generating tetrasubstituted pyrazoles [14].
The preparation of dioxaborolane moieties requires careful consideration of reaction conditions and reagent selection to ensure optimal yields and product stability. Pinacol diboron (bis(pinacolato)diboron) serves as the most commonly employed boron source for introducing dioxaborolane functionality into organic molecules [4] [5]. This reagent offers excellent stability under ambient conditions and provides high reactivity in palladium-catalyzed borylation reactions [17] [18].
Alternative boron sources include tetrahydroxydiboron, which has shown promise for direct boronic acid synthesis from aryl chlorides [17]. This approach eliminates the need for expensive pinacol reagents and simplifies the subsequent hydrolysis step required for boronic acid formation [17]. The use of diaminoborane derivatives has also been explored, particularly in copper-catalyzed aminoboration reactions that enable simultaneous carbon-boron and carbon-nitrogen bond formation [19] [20].
Mechanochemical approaches for boronic ester formation have gained attention as environmentally sustainable alternatives to solution-phase methods [21]. Simple grinding of boronic acids with pinacol or related diols provides quantitative conversion to the corresponding boronic esters without requiring organic solvents [21]. This methodology has proven particularly effective for scale-up applications and can accommodate both aromatic and aliphatic boronic acid substrates [21].
Lithiation-boronation protocols represent one of the most powerful and versatile methods for introducing boron functionality into pyrazole derivatives, offering exceptional regioselectivity and functional group tolerance [7] [22]. The methodology typically involves treatment of the substrate with strong organolithium bases, such as n-butyllithium or sec-butyllithium, followed by electrophilic trapping with boron electrophiles [7] [23].
The success of lithiation-boronation sequences depends critically on the careful control of reaction temperature, typically maintained between -78°C and -40°C to prevent side reactions and decomposition [7]. The choice of solvent system plays a crucial role, with tetrahydrofuran providing optimal coordination to lithium cations while maintaining sufficient nucleophilicity for boron electrophile capture [7]. Diethyl ether and dimethoxyethane have also proven effective, particularly for substrates requiring enhanced stabilization of organolithium intermediates [7].
Asymmetric lithiation-boronation has been successfully demonstrated using chiral diamine mediators, enabling the preparation of enantioenriched secondary and tertiary boronic esters [7]. These transformations proceed through configurationally stable lithiated intermediates that undergo stereospecific 1,2-migration upon treatment with suitable electrophiles [7]. The methodology has been successfully applied to various heterocyclic substrates, including pyrazoles, providing access to chiral building blocks for pharmaceutical applications [7].
Metal-catalyzed borylation reactions have revolutionized the field of organoboron chemistry, providing efficient and scalable methods for carbon-boron bond formation under mild reaction conditions [4] [5] [8]. Palladium-catalyzed Miyaura borylation represents the gold standard for converting aryl and heteroaryl halides to the corresponding boronic esters [4] [17]. This transformation typically employs bis(pinacolato)diboron as the boron source in combination with palladium catalysts and suitable base additives [4].
The choice of palladium catalyst significantly influences reaction efficiency and substrate scope [4] [5]. Palladium complexes bearing electron-rich phosphine ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium, have demonstrated exceptional performance for challenging substrates including sterically hindered and electron-deficient aryl halides [4]. Alternative catalyst systems employing N-heterocyclic carbene ligands have shown promise for reactions requiring elevated temperatures or extended reaction times [4].
Copper-catalyzed borylation reactions offer attractive alternatives to palladium-based methodologies, particularly for substrates that are incompatible with palladium catalysis [19] [24]. Copper(II) triflate has proven particularly effective for aminoboration reactions that generate borylated pyrazoles through direct addition of boron-nitrogen sigma bonds to carbon-carbon pi bonds [19]. These transformations proceed with excellent regioselectivity and tolerate functional groups that are problematic in traditional lithiation-borylation protocols [19].
Cycloaddition and coupling approaches provide powerful alternatives to traditional borylation methodologies, enabling the simultaneous formation of heterocyclic rings and carbon-boron bonds [20] [25]. Borylative cyclization reactions have emerged as particularly effective strategies for accessing borylated heterocycles, including pyrazoles, through metal-catalyzed processes [25] [20].
Gold-catalyzed borylative cyclization reactions proceed through addition of boron-oxygen sigma bonds to gold-activated carbon-carbon pi bonds, followed by cyclization and transmetalation to afford borylated heterocycles [20]. These transformations provide complementary bond disconnections and regiochemistry compared to conventional synthetic methods [20]. The methodology has been successfully extended to copper-catalyzed aminoboration reactions that afford borylated pyrazoles through direct coupling of boron-nitrogen bonds with unsaturated substrates [20] [19].
Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters represents an innovative approach for accessing bipyrazole derivatives [8] [26]. These reactions proceed under mild conditions using air and water as oxidants, demonstrating the potential for environmentally sustainable synthesis [8]. The methodology has enabled the first crystallographic characterization of bipyrazolate-based metal-organic frameworks [8].
The introduction of nitrile functionality into pyrazole derivatives can be accomplished through several distinct methodological approaches, each offering specific advantages depending on the target substitution pattern and functional group compatibility requirements [27] [28] [29]. Direct nitrile introduction through nucleophilic substitution reactions represents the most straightforward approach, typically involving treatment of suitable electrophilic precursors with cyanide sources under basic conditions [27].
N-alkylation methodologies provide efficient access to nitrile-containing pyrazole derivatives through reaction of pyrazole nucleophiles with alkyl halides bearing nitrile functionality [27] [30] [31]. These transformations generally proceed under mild conditions and exhibit excellent functional group tolerance [28] [32]. Acid-catalyzed N-alkylation using trichloroacetimidate electrophiles has demonstrated particular effectiveness for introducing complex alkyl substituents bearing nitrile groups [27].
Multicomponent synthetic approaches enable the simultaneous construction of pyrazole rings and introduction of nitrile functionality in a single transformation [11] [33]. The titanium-catalyzed coupling of alkynes, nitriles, and imido complexes exemplifies this strategy, providing access to multisubstituted pyrazoles containing nitrile substituents through an oxidation-induced coupling mechanism [11] [12]. These reactions avoid the use of hazardous hydrazine reagents while enabling the incorporation of nitrile functionality during the ring-forming process [11].
Solvent selection represents a critical parameter for optimizing pyrazole synthesis reactions, with significant effects observed on reaction rates, yields, and selectivity patterns [34] [35] [36]. Polar aprotic solvents, such as dimethylformamide and dimethyl sulfoxide, generally provide enhanced nucleophilicity for pyrazole nitrogen atoms while stabilizing ionic intermediates formed during the reaction process [35] [36].
Fluorinated alcohols, including trifluoroethanol and hexafluoroisopropanol, have demonstrated exceptional effectiveness for pyrazole synthesis reactions requiring enhanced electrophilicity of carbonyl substrates [36] [37]. These solvents combine high polarity with unique hydrogen bonding properties that stabilize transition states and intermediates [36]. The use of hexafluoroisopropanol has enabled remarkable improvements in regioselectivity for N-methylpyrazole synthesis, achieving selectivity ratios exceeding 97:3 in favor of the desired regioisomer [36].
Aqueous reaction media have gained increasing attention for pyrazole synthesis due to their environmental sustainability and unique reactivity profiles [38] [39]. Water-based synthesis often proceeds through distinct mechanistic pathways compared to organic solvents, frequently providing enhanced reaction rates and simplified product isolation [38]. The development of "on water" synthesis protocols has enabled efficient pyrazole formation without requiring toxic organic solvents [38].
Temperature optimization plays a fundamental role in achieving efficient pyrazole synthesis, with optimal conditions varying significantly depending on the specific methodology and substrate combination [40] [41] [42]. Most pyrazole formation reactions exhibit strong temperature dependence, with reaction rates increasing exponentially with temperature while potential side reactions may become more pronounced at elevated temperatures [40].
Microwave-assisted synthesis has revolutionized temperature control in pyrazole chemistry, enabling rapid heating to optimal reaction temperatures while minimizing thermal decomposition [43] [44]. Microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving product yields [43]. The selective heating of polar substrates and intermediates provides enhanced reaction efficiency compared to conventional thermal heating methods [43].
Temperature-controlled divergent synthesis has emerged as a powerful strategy for accessing different pyrazole derivatives from identical starting materials [45] [42]. By modulating reaction temperature, researchers have demonstrated the ability to selectively access either N-tosylated pyrazoles at room temperature or unsubstituted pyrazoles at elevated temperatures [45]. This approach provides unprecedented control over product selectivity through simple temperature adjustment [45].
Catalyst selection profoundly influences the efficiency and selectivity of pyrazole synthesis reactions, with numerous catalyst systems having been developed for specific transformation types [46] [44] [47]. Lewis acid catalysts, including gallium(III) nitrate and various metal acetylacetonate complexes, have shown effectiveness for accelerating pyrazole formation reactions, particularly those involving carbonyl substrates [46].
Brønsted acid catalysts provide alternative activation modes for pyrazole synthesis, typically operating through protonation of substrate functional groups to enhance electrophilicity [9] [47]. Para-toluenesulfonic acid represents one of the most widely employed Brønsted acid catalysts, offering optimal balance between activity and functional group tolerance [9] [48]. Camphorsulfonic acid has demonstrated particular effectiveness for N-alkylation reactions involving sterically hindered substrates [27].
Base additives play crucial roles in many pyrazole synthesis methodologies, particularly those involving nucleophilic substitution or elimination processes [41] [49]. Potassium acetate has emerged as the preferred base for palladium-catalyzed borylation reactions due to its optimal basicity and excellent solubility in organic solvents [4] [8]. Cesium carbonate provides enhanced basicity for challenging substrates while maintaining compatibility with sensitive functional groups [7].
Chromatographic purification represents the most versatile and widely applicable method for isolating pyrazole derivatives, offering excellent resolution and scalability for both analytical and preparative applications [50] [51] [52]. Reverse-phase high-performance liquid chromatography has proven particularly effective for pyrazole compounds due to their aromatic character and moderate polarity [50] [53]. Typical mobile phase systems employ acetonitrile-water mixtures with phosphoric acid or formic acid modifiers to achieve optimal peak shape and retention characteristics [50].
Flash column chromatography using silica gel stationary phases remains the standard method for routine purification of pyrazole derivatives [51] [52]. Typical eluent systems involve dichloromethane-petroleum ether mixtures or ethyl acetate-hexane gradients, with the specific composition optimized based on substrate polarity [51]. Preparative thin-layer chromatography provides an effective alternative for small-scale purifications, particularly when column chromatography proves challenging due to compound instability or poor solubility [54].
Ion-exchange chromatography has found specialized applications for purifying ionic pyrazole derivatives or compounds containing charged functional groups [55]. This methodology proves particularly valuable for separating pyrazole derivatives that differ in ionization state but possess similar hydrophobic character [55]. The use of buffered mobile phases enables precise control over compound ionization and retention behavior [55].
Crystallization techniques offer environmentally sustainable alternatives to chromatographic purification, particularly for compounds that form well-defined crystal structures [56] [57] [58]. Solvent selection represents the critical parameter for successful crystallization, with ethanol-water mixtures providing optimal results for most pyrazole derivatives due to the moderate polarity and hydrogen bonding capability of these compounds [56].
Recrystallization from mixed solvent systems frequently provides superior purification compared to single-solvent crystallization, enabling the removal of structurally similar impurities [59] [57]. Hot filtration techniques prove essential for removing insoluble impurities before crystallization, while controlled cooling rates influence crystal size and purity [59]. Seeding with pure material can facilitate crystallization of reluctant substrates [57].
Solvent-free crystallization techniques have gained attention for large-scale purification applications, particularly those involving diethanolamine boronic esters [60]. These compounds exhibit unique solubility profiles that enable direct crystallization from reaction mixtures without requiring extensive solvent manipulation [60]. The low solubility of these derivatives in reaction solvents provides a thermodynamic driving force for crystallization [60].
Synthetic yields for pyrazole derivatives generally range from 65% to 95%, depending on the specific methodology and substrate complexity [48] [61] [62]. Multicomponent reactions typically provide higher yields compared to stepwise approaches due to reduced purification losses and improved atom economy [48] [63]. One-pot synthesis protocols have demonstrated particular effectiveness for achieving high yields while minimizing synthetic complexity [48] [37].
Scalability considerations become increasingly important for pharmaceutical and agrochemical applications, requiring robust methodologies that maintain efficiency at larger scales [60] [64]. Diethanolamine boronic ester synthesis has been successfully demonstrated at kilogram scale, with AstraZeneca reporting successful manufacture of three different derivatives at 5, 50, and 100 kilogram scales [60]. These processes utilize environmentally sustainable solvents and mild reaction conditions that facilitate scale-up [60].
Gram-scale synthesis protocols have been developed for numerous pyrazole derivatives, demonstrating the practical utility of various synthetic methodologies [62] [37] [64]. Room-temperature multicomponent reactions have proven particularly amenable to scale-up due to their mild conditions and operational simplicity [62] [37]. The development of continuous flow processes offers additional advantages for large-scale synthesis, providing enhanced heat and mass transfer while minimizing safety concerns [24].
Green chemistry principles have increasingly influenced pyrazole synthesis methodology development, with emphasis on reducing environmental impact while maintaining synthetic efficiency [38] [65] [63]. Solvent-free synthesis represents one of the most significant advances in sustainable pyrazole chemistry, eliminating the need for large volumes of organic solvents while often providing enhanced reaction rates [63] [43].
Water-based synthesis protocols offer exceptional environmental sustainability, utilizing the most abundant and non-toxic solvent available [38] [39]. "On water" synthesis conditions frequently provide unique reactivity patterns compared to organic solvents, enabling efficient pyrazole formation without requiring conventional organic solvents [38]. The development of banana peel extract as a reaction medium exemplifies the potential for utilizing renewable waste materials in synthetic chemistry [39].